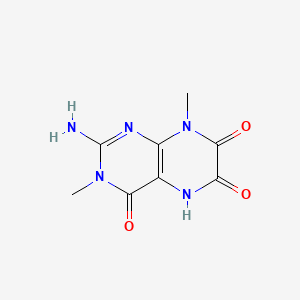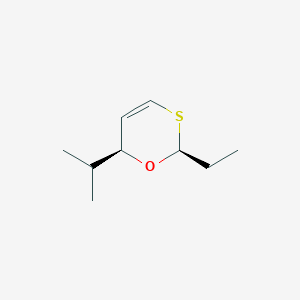
1,4-Butanediol dimethylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediol dimethylacrylate is a versatile chemical compound known for its applications in various industries. It is a diester of methacrylic acid and 1,4-butanediol, and it is commonly used as a cross-linking agent in polymer chemistry. This compound is valued for its ability to form durable and flexible films, making it a crucial component in many formulations .
Métodos De Preparación
1,4-Butanediol dimethylacrylate can be synthesized through the esterification of 1,4-butanediol with methacrylic acid. The reaction typically involves the use of a catalyst and a polymerization inhibitor to ensure high yield and purity. One common method involves the use of an organic tin catalyst and a composite polymerization inhibitor . The reaction conditions are usually mild, and the process can be carried out at temperatures around 125°C . Industrial production methods often employ transesterification processes using catalysts such as lithium and calcium compounds .
Análisis De Reacciones Químicas
1,4-Butanediol dimethylacrylate undergoes various chemical reactions, including:
Oxidation: It can be used in the oxidation of alcohols to carbonyl compounds.
Epoxidation: It is employed in the epoxidation of olefins.
Polymerization: It acts as a cross-linking agent in the polymerization of methacrylate-based polymers.
Common reagents used in these reactions include tertiary butyl hydroperoxide for oxidation and various catalysts for polymerization. The major products formed from these reactions are typically cross-linked polymers and epoxides .
Aplicaciones Científicas De Investigación
1,4-Butanediol dimethylacrylate has a wide range of applications in scientific research:
Chemistry: It is used in the formulation and polymerization of high-performance polymer foams.
Biology: It is utilized in the development of nanohybrid elastomers for medical device adhesives.
Medicine: It is a component in dental composite materials and sealants.
Industry: It is used in the production of optical plastics, adhesives, and coatings.
Mecanismo De Acción
The primary mechanism of action of 1,4-Butanediol dimethylacrylate involves its ability to form cross-linked polymer networks. When included in a formulation, it helps create a thin, continuous layer on surfaces, providing durability and flexibility . This compound interacts with various molecular targets, including integrins, to exert its effects .
Comparación Con Compuestos Similares
1,4-Butanediol dimethylacrylate is unique due to its specific chemical structure and properties. Similar compounds include:
1,4-Butanediol diacrylate: Used in similar applications but with different reactivity.
1,3-Butanediol dimethacrylate: Another methacrylate ester with slightly different properties.
Ethylene glycol dimethacrylate: Commonly used as a cross-linking agent in polymer chemistry.
These compounds share similar applications but differ in their chemical structures and specific properties, making this compound unique in its versatility and performance.
Propiedades
Número CAS |
148390-75-4 |
|---|---|
Fórmula molecular |
C7H14N2O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




